4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with a pyrazolo[3,4-d]pyrimidine ring system. The presence of a chlorine atom and a methyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-3H-benzimidazole with 3-chloro-1-methylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation
Medicine: Investigated for its anticancer properties, showing promising results in inhibiting the growth of various cancer cell lines
Mechanism of Action
The mechanism of action of 4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDKs. This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Benzimidazole derivatives: Compounds like 5,6-dimethylbenzimidazole, which also exhibit significant biological activities
Uniqueness
4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine stands out due to its dual functionality, combining the properties of both benzimidazole and pyrazolo[3,4-d]pyrimidine. This unique structure enhances its potential as a multi-target drug candidate, particularly in cancer therapy .
Properties
Molecular Formula |
C13H9ClN6 |
---|---|
Molecular Weight |
284.70 g/mol |
IUPAC Name |
4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN6/c1-20-12-8(5-17-20)11(18-13(14)19-12)7-2-3-9-10(4-7)16-6-15-9/h2-6H,1H3,(H,15,16) |
InChI Key |
FYBXCYORSMJQBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)N=CN4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.